1-(3,4-Dimethoxybenzoyl)piperidin-4-amine
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Overview
Description
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O3. It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-dimethoxybenzoyl group.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine typically involves the reaction of 3,4-dimethoxybenzoyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzoyl group is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)piperidin-4-amine: This compound has a similar structure but lacks the benzoyl group. It may exhibit different chemical and biological properties.
1-(3,4-Dimethoxybenzoyl)piperidine: This compound lacks the amine group on the piperidine ring, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-7-5-11(15)6-8-16/h3-4,9,11H,5-8,15H2,1-2H3 |
InChI Key |
KUUGWWSIUPROEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)OC |
Origin of Product |
United States |
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